molecular formula C5H14NO+ B1196258 Choline CAS No. 62-49-7

Choline

Cat. No. B1196258
CAS RN: 62-49-7
M. Wt: 104.17 g/mol
InChI Key: OEYIOHPDSNJKLS-UHFFFAOYSA-N
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Description

Choline, a quintessential quaternary ammonium compound, is indispensable for several critical biological mechanisms, notably in maintaining cell membrane integrity, facilitating methylation reactions, and synthesizing essential neurotransmitters. It serves as a key element in the synthesis of the neurotransmitter acetylcholine, cell-membrane signaling, and liver and muscle function. Deficiencies in choline can impact health adversely, leading to neurological disorders and increasing the risk of various cancers (Rahimi & Joseph, 2019).

Synthesis Analysis

Choline is synthesized endogenously through a pathway involving the enzyme phosphatidylethanolamine N-methyltransferase (PEMT), which signifies a crucial source of choline in mammals. This endogenous synthesis is complemented by dietary intake, highlighting the importance of choline in nutrition and metabolism (Fırıncıoğlu & Irshad, 2022).

Molecular Structure Analysis

Choline is a water-soluble nutrient involved in various physiological processes due to its role in the structural integrity and signaling of cell membranes, cholinergic neurotransmission, and as a donor in methylation processes. Its molecular structure, consisting of a positively charged quaternary ammonium group, enables it to interact with a variety of biological molecules and pathways (Wortmann & Mayr, 2019).

Chemical Reactions and Properties

Choline participates in several key chemical reactions, including its conversion to betaine, which serves as a methyl donor in the methylation of homocysteine to methionine. This function is crucial for DNA methylation, a critical process in gene expression regulation and cellular function (Ganz, Klatt, & Caudill, 2017).

Physical Properties Analysis

As a water-soluble compound, choline's physical properties facilitate its widespread distribution and function throughout the body. Its solubility in water is essential for its role in various metabolic processes, including its function as a precursor for the neurotransmitter acetylcholine, which plays a key role in muscle control and memory (Kansakar et al., 2023).

Chemical Properties Analysis

Choline's chemical properties, such as its role as a methyl donor and its involvement in lipid metabolism, underscore its significance in maintaining cellular membrane structure and function. It contributes to the synthesis of phosphatidylcholine, a major component of cell membranes, highlighting its critical role in cellular integrity and signaling (Tayebati et al., 2015).

Scientific Research Applications

Nutritional Science

Choline is an essential nutrient that plays a role in the synthesis of the phospholipid membrane, critical for cell functions, and it is the major source of methyl donors relevant for epigenetic modifications of the genome . It is also the precursor of the neurotransmitter acetylcholine . Thus, choline is involved in several functions relevant for maintaining human health from early life to aging . The dysregulation of choline-related functions has therefore been described in several clinical conditions .

Neurological Disorders

Choline is converted into a neurotransmitter called acetylcholine, which helps muscles to contract, activates pain responses, and plays a role in brain functions of memory and thinking . It plays important roles in brain and memory development in the fetus and appears to decrease the risk of the development of neural tube defects .

Metabolic Syndrome

Choline is involved in a wide range of biological systems whose dysregulation is associated with various disorders, including metabolic syndrome . Three experimental papers report the potential relevance of advancing knowledge on choline metabolism for developing novel biomarkers and treatments of several diseases, such as metabolic syndrome .

Obesity

Choline’s involvement in biological systems is also associated with obesity . Understanding its metabolic pathways and action mechanisms might contribute to the design of nutritional interventions as promising treatments .

Microbial Dysbiosis

Choline’s role in microbial dysbiosis is another area of research . An additional review covers the relationship between gut microbiota and choline metabolism .

Skeletal Muscle Function

Choline contributes to the skeletal muscle structure and function due to its role in phospholipid synthesis, which is critical for the cell membrane composition, and also as the precursor of the neurotransmitter acetylcholine, which triggers contraction . In vitro, preclinical and clinical studies confirm the effects of choline supplementation and deficiency on muscle fat and protein metabolism, as well as regulation of intercellular homeostasis .

Cardiovascular Health

Choline is an important nutrient essential for proper functioning of liver, muscle, and brain . It is a main constituent of cell and organelle membranes and plays a vital role in numerous physiological processes including signal transduction, DNA and histone methylation, and nerve myelination . Choline is a precursor of different metabolites including the neurotransmitter acetylcholine (ACh), the membrane phospholipids phosphatidylcholine (PC) and sphingomyelin, and the methyl donor betaine . Choline can be obtained from the diet and via de novo biosynthesis from the methylation of phosphatidylethanolamine (PE) to PC . The demand for choline increases particularly during pregnancy inasmuch as it is important for placental function, fetal growth, and brain development . Choline deficiency can cause serious medical conditions such as premature birth, cystic fibrosis, and hepato-steatosis . Therefore, a sufficient choline intake is necessary for growth and homeostasis .

Cognitive Function

Choline supplements, including choline alfoscerate (C 8 H 20 NO 6 P), also known as alpha-glycerophosphocholine (α-GPC, or GPC), choline bitartrate, lecithin, and citicoline, which are cholinergic compounds and precursors of acetylcholine, have been shown to represent an effective strategy for boosting memory and enhancing cognitive function .

Liver Health

Choline is an essential micronutrient with a pivotal role in several metabolic pathways contributing to liver, neurological, and hematological homeostasis . Choline is commonly administered to improve physical performance, and its effects on the liver are still being researched .

Pregnancy and Fetal Development

Choline plays a crucial role during pregnancy as it is important for placental function, fetal growth, and brain development . Choline deficiency can cause serious medical conditions such as premature birth . Therefore, a sufficient choline intake is necessary for growth and homeostasis .

Biosynthesis of Lipids

Choline is needed for neurotransmitter synthesis (acetylcholine), cell-membrane signaling (phospholipids), lipid transport (lipoproteins), and methyl-group metabolism (homocysteine reduction) . It is the major dietary source of methyl groups via the synthesis of S-adenosylmethionine (AdoMet) . Such methylation reactions play major roles in the biosynthesis of lipids, the regulation of several metabolic pathways, and detoxification in the body .

Reduction of Fetal Alcohol Effects

A study of rat pups exposed to ethanol during the neonatal brain growth spurt, a developmental period that would be equivalent to postnatal development in humans, and treated with choline chloride, found that choline supplementation reduced the severity of fetal alcohol effects, even after the alcohol exposure . The findings suggest that early dietary intervention with choline may reduce the severity of some fetal alcohol effects .

Safety And Hazards

When taken by mouth, Choline is likely safe for most people when taken in doses below 3.5 grams daily. Taking high doses of choline is possibly unsafe. Taking doses over 3.5 grams daily might cause side effects such as sweating, a fishy body odor, diarrhea, and vomiting .

Future Directions

There is ongoing research on the involvement of choline in a wide range of biological systems whose dysregulation is associated with various disorders, including metabolic syndrome, obesity, microbial dysbiosis, celiac disease, neurological disorders, and inflammatory muscle diseases .

properties

IUPAC Name

2-hydroxyethyl(trimethyl)azanium
Source PubChem
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InChI

InChI=1S/C5H14NO/c1-6(2,3)4-5-7/h7H,4-5H2,1-3H3/q+1
Source PubChem
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InChI Key

OEYIOHPDSNJKLS-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14NO+
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Related CAS

67-48-1 (chloride)
Record name Choline
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DSSTOX Substance ID

DTXSID8043789
Record name Choline ion
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Molecular Weight

104.17 g/mol
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Physical Description

50% Aqueous solution: Dark brown cloudy liquid; [Sigma-Aldrich MSDS], Solid
Record name Choline
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Solubility

Soluble
Record name Choline
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Mechanism of Action

Choline is a major part of the polar head group of phosphatidylcholine. Phosphatidylcholine's role in the maintenance of cell membrane integrity is vital to all of the basic biological processes: information flow, intracellular communication and bioenergetics. Inadequate choline intake would negatively affect all these processes. Choline is also a major part of another membrane phospholipid, sphingomyelin, also important for the maintenance of cell structure and function. It is noteworthy and not surprising that choline deficiency in cell culture causes apoptosis or programmed cell death. This appears to be due to abnormalities in cell membrane phosphatidylcholine content and an increase in ceramide, a precursor, as well as a metabolite, of sphingomyelin. Ceramide accumulation, which is caused by choline deficiency, appears to activate Caspase, a type of enzyme that mediates apoptosis. Betaine or trimethylglycine is derived from choline via an oxidation reaction. Betaine is one of the factors that maintains low levels of homocysteine by resynthesizing L-methionine from homocysteine. Elevated homocysteine levels are a significant risk factor for atherosclerosis, as well as other cardiovascular and neurological disorders. Acetylcholine is one of the major neurotransmitters and requires choline for its synthesis. Adequate acetylcholine levels in the brain are believed to be protective against certain types of dementia, including Alzheimer's disease.
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Product Name

Choline

CAS RN

62-49-7, 5413-08-1
Record name Choline
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Record name CHOLINE
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Record name Choline
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Melting Point

244-247 °C (as chloride salt), 302 - 303 °C (chloride salt)
Record name Choline
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Synthesis routes and methods I

Procedure details

From Choline Chloride and Choline Hydroxide. A 10% choline buffer was prepared from equal portions of 10% choline chloride and 10% choline hydroxide. The 10% choline chloride solution was prepared from 10 g of choline chloride diluted to 100 ml with water. The 10% choline hydroxide solution was prepared by diluting a 50% solution, decolorizing with charcoal, and filtering. Choline hydroxide may also be prepared from choline chloride by ion exchange chromatography.
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Synthesis routes and methods II

Procedure details

Terephthalic acid (16 parts) is slurried in methanol (80 parts) at 0° C. A 45% solution of 2-hydroxyethyltrimethylammonium hydroxide (choline base) in methanol (10 parts) is added to the slurried terephthalic acid. After stirring for 30 minutes the excess terephthalic acid is removed by filtration. The filtrate is concentrated under reduced pressure and cooled, giving the mono-2-hydroxyethyltrimethylammonium salt of terephthalic acid as a precipitate which is isolated by filtration. That the product is the mono-salt is shown by the following elemental analysis:
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Synthesis routes and methods III

Procedure details

45% by weight choline base in methanol was prepared by the reaction of ethylene oxide with a methanolic solution of 1:1 trimethylamine/water. The trimethylamine content of the stock solution as prepared was 19 ppm. Sufficient paraformaldehyde to give solutions containing 0.05%, 0.1%, 0.5%, and 1% by weight of paraformaldehyde, and sufficient ethylenediamine to give a reference solution containing 0.15% by weight ethylenediamine (the usual stabilizer for methanolic choline base), when mixed with 15 g of solution, were weighed into 20 ml screw-cap sample vials (one vial for each stabilizer concentration and analysis period), and 15 g of the stock solution added to each vial. The samples were mixed by agitation of the vials, and stored in the dark at ambient temperature (approximately 25° C.) until analysis. Vials were opened, and samples analyzed at two-week intervals for trimethylamine content, and the color noted (each vial was analyzed only once, and the sample discarded after opening, to avoid repeated exposure to air of the longer-term samples). The trimethylamine content was determined by extraction of a 10 mL sample into chloroform, development of the color by reaction with picric acid solution, and spectrophotometric comparison with standard solutions of trimethylamine treated identically. Table 1 shows the trimethylamine (TMA) content versus time for the samples over a period of eight weeks.
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Synthesis routes and methods IV

Procedure details

5′-(5-Cyano-1-methyl-1H-pyrrol-2-yl)spiro[cyclohexane-1,3′-[3H]indol]-2′-ylidenecyanamide (0.96 g) in ethanol (20 mL) was reacted with the bases set forth in Table 2 to form, upon cooling, filtering and drying, 5′-(5-cyano-1-methyl-1H-pyrrol-2-yl)spiro[cyclohexane-1,3′-[3H]indol]-2′-ylidenecyanamide salt as a solid. The 1H-NMR spectra (DMSO-d6) of the purified compound (X═H) and isolated salts (X═Na, K, choline, and Et2NH.H) were obtained and the data compiled in Table 2.
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5′-(5-Cyano-1-methyl-1H-pyrrol-2-yl)spiro[cyclohexane-1,3′-[3H]indol]-2′-ylidenecyanamide
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Synthesis routes and methods V

Procedure details

Trilisate (choline magnesium trisalicylate) is freely soluble in water. The absolute structure of choline magnesium trisalicylate is not known at this time. Choline magnesium trisalicylate has a molecular formula of C26H29O10NMg, and a molecular weight of 539.8. When dissolved in water, trilisate appears to form 5 ions (one choline ion, one magnesium ion, and three salicylate ions).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,180,000
Citations
SH Zeisel, MA Caudill - Advances in Nutrition, 2010 - academic.oup.com
… increase the use of choline as a methyl donor, … of choline, and polymorphisms in other genes of choline metabolism influence dietary requirements by changing the utilization of choline …
Number of citations: 103 academic.oup.com
SH Zeisel, KC Klatt, MA Caudill - Advances in nutrition, 2018 - academic.oup.com
… The choline moiety can be produced endogenously … choline in the liver, most people need to consume choline in their diets (5), though premenopausal women need to eat less choline …
Number of citations: 60 academic.oup.com
SH Zeisel, KA Da Costa - Nutrition reviews, 2009 - academic.oup.com
… Choline is found in a wide variety of foods. Eggs and meats are rich sources of choline in the North American diet, providing up to 430 milligrams per 100 grams. Mean choline intakes …
Number of citations: 045 academic.oup.com
SH Zeisel - Annals of nutrition and metabolism, 2012 - karger.com
… of choline to the fetus and infant so as to sustain very high tissue concentrations of choline. … our research in choline and wondered whether high perinatal choline concentrations in brain …
Number of citations: 115 karger.com
SH Zeisel, KA Da Costa, PD Franklin, EA Alexander… - Faseb …, 1991 - cdr.lib.unc.edu
… a choline-… choline-deficient diet for 3 wk had depleted stores of choline in tissues and developed signs of incipient liver dysfunction. Our observations support the conclusion and choline …
Number of citations: 681 cdr.lib.unc.edu
… of Medicine (US) Standing Committee on … - … , biotin, and choline, 1998 - ncbi.nlm.nih.gov
… The AI for adults is 550 mg/day of choline for men and 425 mg/day for women. There are no … of choline from food or food supplements. Choline in the diet is available as free choline or is …
Number of citations: 62 www.ncbi.nlm.nih.gov
PR Lockman, DD Allen - Drug development and industrial …, 2002 - Taylor & Francis
… of choline transport studies is provided. This review article examines landmark and current choline … Information regarding the choline-binding site is presented by reviewing choline …
Number of citations: 206 www.tandfonline.com
SH Zeisel - Journal of the American College of Nutrition, 2000 - Taylor & Francis
… the choline content of foods. Eggs have an especially high choline moiety content (about 300 mg choline/… milk contain choline and choline-containing compounds [Citation27]. Plasma …
Number of citations: 260 www.tandfonline.com
SH Zeisel - The Journal of nutritional biochemistry, 1990 - Elsevier
Choline is required to make the phospholipids phosphatidylcholine, lysophosphatidylcholine, choline … Much attention has been given to the effects of supplemental choline upon brain …
Number of citations: 152 www.sciencedirect.com
JK Blusztajn - Science, 1998 - science.org
… Choline deficiency in cell culture causes death by apoptosis (… choline-containing phospholipid, and choline deficiency would be expected to increase cellular levels of ceramide. Choline …
Number of citations: 509 www.science.org

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